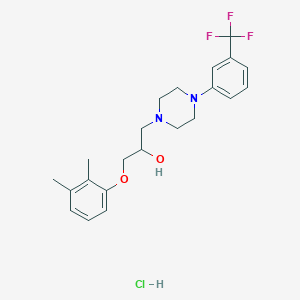

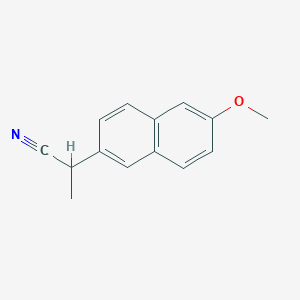

![molecular formula C7H4BrNS B2707685 4-Bromobenzo[d]isothiazole CAS No. 1326714-98-0](/img/structure/B2707685.png)

4-Bromobenzo[d]isothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromobenzo[d]isothiazole is a chemical compound with the molecular formula C7H4BrNS . It is used in scientific research and development .

Synthesis Analysis

The synthesis of isothiazoles, including this compound, has been a subject of interest in recent years. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis

The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy and mass spectrometry .Chemical Reactions Analysis

Isothiazoles, including this compound, have been found to undergo a wide range of selective transformations . Nucleophilic aromatic and cross-coupling reactions, along with palladium-catalyzed C-H direct arylation reactions for this compound, were studied .Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.082 Da . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications

Antibacterial Activities

4-Bromobenzo[d]isothiazole and its derivatives have shown promising antibacterial activities. A study conducted by L. Qiang (2013) synthesized novel compounds from benzo[d]isothiazole and found that they exhibited significant anti-bacterial activities against various bacterial strains, especially Gram-positive bacteria, with inhibition rates over 90% at certain concentrations Qiang, 2013.

Thermodynamic Properties

Research on the thermodynamics of bromobenzoic acids, including 4-bromobenzoic acid, provides insights into their physical properties. A study by Zherikova et al. (2016) examined the vapor pressures and melting temperatures of various bromobenzoic acids. Their findings contribute to understanding the solubility and stability of these compounds, which is essential for their practical applications Zherikova, Svetlov, Kuratieva, & Verevkin, 2016.

Synthesis of Cyclic Sulfonamides

This compound is also utilized in the synthesis of novel cyclic sulfonamides. A study by Greig, Tozer, and Wright (2001) demonstrated the synthesis of such compounds through the thermal Diels-Alder reaction of triene derivatives. These compounds have potential applications in medicinal chemistry, including as histamine H3 receptor antagonists Greig, Tozer, & Wright, 2001.

Synthesis of Functional Derivatives

This compound is involved in the synthesis of various functional derivatives with potential applications in organic synthesis and pharmaceutical research. For instance, a study by Potkin et al. (2019) focused on synthesizing derivatives containing isoxazole and isothiazole heterocycles, which have shown potential in catalysis and drug development Potkin, Bumagin, Dikusar, Petkevich, & Kurman, 2019.

Antitumor Activities

Research into the antitumor properties of this compound derivatives has also been conducted. A study by Li et al. (2016) synthesized a sublibrary of 2-aminothiazole derivatives and evaluated their antitumor activities. They identified compounds with potent antitumor effects, providing a basis for further research in cancer treatment Li, Wang, Duan, Xia, Xiao, Li, Ge, You, Han, Fu, Tan, & Wang, 2016.

Mechanism of Action

Target of Action

This compound belongs to the isothiazole class of chemicals, which are known for their wide range of biological activities

Mode of Action

Isothiazoles, in general, are known for their unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . This structural feature may influence the interaction of 4-Bromobenzo[d]isothiazole with its potential targets.

Biochemical Pathways

Compounds within the isothiazole class have been reported to interact with various biochemical pathways, influencing a wide range of biological activities

Result of Action

Isothiazole derivatives have been reported to exhibit a range of biological activities, including antitumor and cytotoxic activity

Action Environment

The chemical properties of isothiazoles suggest that they may be influenced by factors such as ph, temperature, and the presence of other chemical entities

Safety and Hazards

Future Directions

Isothiazoles, including 4-Bromobenzo[d]isothiazole, are being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives that can be used as effective new drugs and plant protection chemicals . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Biochemical Analysis

Biochemical Properties

4-Bromobenzo[d]isothiazole, like other isothiazoles, has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been reported to have cytotoxic activity on human tumor cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized

Properties

IUPAC Name |

4-bromo-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHVWOBQFIJNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NS2)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326714-98-0 |

Source

|

| Record name | 4-bromo-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

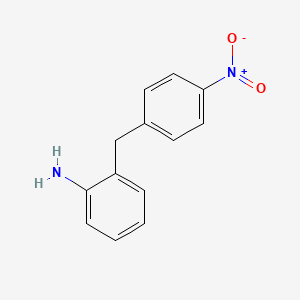

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)

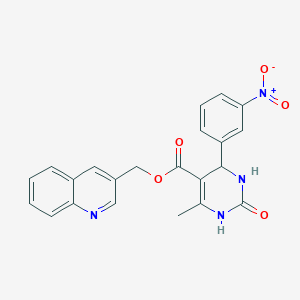

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)

![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)

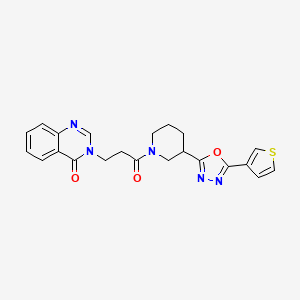

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)